2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride 2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2361644-18-8
VCID: VC4273263
InChI: InChI=1S/C7H8Cl2N2O4S2.ClH/c8-5-1-4(6(9)16-5)17(14,15)11-2-3(10)7(12)13;/h1,3,11H,2,10H2,(H,12,13);1H
SMILES: C1=C(SC(=C1S(=O)(=O)NCC(C(=O)O)N)Cl)Cl.Cl
Molecular Formula: C7H9Cl3N2O4S2
Molecular Weight: 355.63

2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride

CAS No.: 2361644-18-8

Cat. No.: VC4273263

Molecular Formula: C7H9Cl3N2O4S2

Molecular Weight: 355.63

* For research use only. Not for human or veterinary use.

2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride - 2361644-18-8

Specification

CAS No. 2361644-18-8
Molecular Formula C7H9Cl3N2O4S2
Molecular Weight 355.63
IUPAC Name 2-amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride
Standard InChI InChI=1S/C7H8Cl2N2O4S2.ClH/c8-5-1-4(6(9)16-5)17(14,15)11-2-3(10)7(12)13;/h1,3,11H,2,10H2,(H,12,13);1H
Standard InChI Key XEDCDMYKDNSLSM-UHFFFAOYSA-N
SMILES C1=C(SC(=C1S(=O)(=O)NCC(C(=O)O)N)Cl)Cl.Cl

Introduction

2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride is a complex organic compound that combines a propanoic acid backbone with a sulfonylamino group attached to a 2,5-dichlorothiophene ring. This compound is of interest in various fields, including chemistry and pharmacology, due to its unique structural features and potential biological activities.

Synthesis Methods

The synthesis of 2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride typically involves multi-step organic synthesis techniques. Common methods include:

  • Halogen-Metal Exchange and Borylation: This method involves exchanging halogen atoms with metal atoms, followed by borylation to introduce boronic acid groups, which can be used in subsequent cross-coupling reactions.

  • Directed Ortho-Metallation (DoM) and Borylation: This approach uses directed ortho-metallation to selectively introduce boronic acid groups at specific positions.

  • Palladium-Catalyzed Cross-Coupling: This method involves cross-coupling halothiophenes with appropriate partners using palladium catalysts.

Biological Activity and Applications

While specific biological activities of 2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride are not detailed in the search results, compounds with similar structures often exhibit potential in modulating biological pathways. The presence of the sulfonylamino group and the dichlorothiophene ring may confer unique interactions with enzymes or receptors, potentially influencing various physiological processes.

Safety and Handling

Compounds with similar structures to 2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride may pose risks such as skin irritation and acute toxicity upon ingestion. Proper handling and safety precautions are essential when working with this compound.

HazardDescription
Skin IrritationMay cause irritation upon contact with skin.
Acute ToxicityMay be harmful if ingested.

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